![molecular formula C17H10Br3FN4O2 B3040611 N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea CAS No. 219793-87-0](/img/structure/B3040611.png)
N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea
Descripción general
Descripción
N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea is a useful research compound. Its molecular formula is C17H10Br3FN4O2 and its molecular weight is 561 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
MAP Kinase Inhibitors
Compounds similar to N-(2-fluorobenzoyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea have been investigated for their role as inhibitors of mitogen-activated protein kinase (MAPK), particularly p38α MAPK. These inhibitors have been found to be potent in their activity, with the introduction of key structural elements enhancing their binding and inhibition efficiency (Getlik et al., 2012).
Antipsoriatic Effects
In the realm of dermatology, particularly for the treatment of psoriasis, certain pyrazole derivatives related to this compound have shown significant potential. One such compound demonstrated potent antipsoriatic effects in animal models, suggesting a possible therapeutic application in psoriasis treatment (Li et al., 2016).
Anti-inflammatory Activity
Research has also explored the anti-inflammatory properties of similar compounds. For instance, specific derivatives of this compound have been synthesized and tested, with some showing significant anti-inflammatory activity. This indicates potential applications in conditions involving inflammation (Sunder & Maleraju, 2013).
Potential Antipsychotic Agents
Interestingly, derivatives of this compound have been examined for their potential as antipsychotic agents. Certain compounds in this category exhibited profiles similar to antipsychotic drugs in behavioral animal tests, without interacting with dopamine receptors, which is a unique aspect compared to conventional antipsychotics (Wise et al., 1987).
Antimicrobial and Antitumor Activities
Further, these compounds have been evaluated for their antimicrobial and antitumor activities. Studies have synthesized various derivatives and tested them against different microbial strains and cancer cell lines, demonstrating promising results in some cases. This highlights the potential use of these compounds in developing new antimicrobial and anticancer therapies (Mistry et al., 2016), (Zhu, 2015).
Insecticidal Activity
Additionally, certain pyrazole derivatives have been found to possess significant insecticidal activity, particularly against pests like cockroaches. This suggests potential applications in pest control and agricultural sectors (Verma et al., 2003).
Propiedades
IUPAC Name |
2-fluoro-N-[[4-(3,4,5-tribromopyrazol-1-yl)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br3FN4O2/c18-13-14(19)24-25(15(13)20)10-7-5-9(6-8-10)22-17(27)23-16(26)11-3-1-2-4-12(11)21/h1-8H,(H2,22,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFQPORGAVXOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)N3C(=C(C(=N3)Br)Br)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br3FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


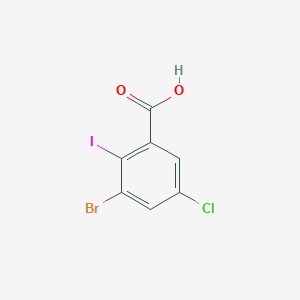

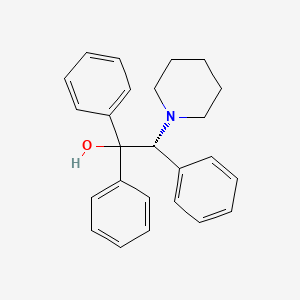

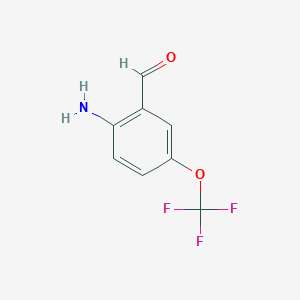
![N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide](/img/structure/B3040539.png)
![4-[(3-Chlorobenzyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040543.png)


![4-[3,5-Di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040547.png)
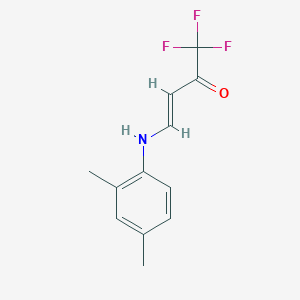
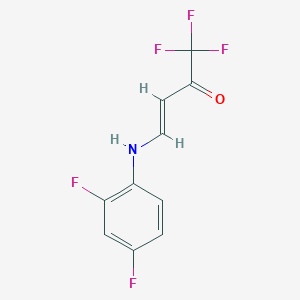
![2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane](/img/structure/B3040550.png)
![4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3040551.png)
